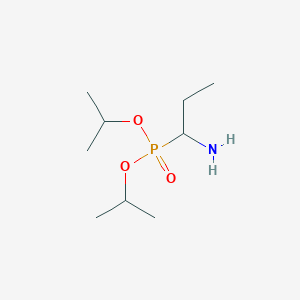

Dipropan-2-yl (1-aminopropyl)phosphonate

Description

Structure

3D Structure

Properties

CAS No. |

153865-51-1 |

|---|---|

Molecular Formula |

C9H22NO3P |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

1-di(propan-2-yloxy)phosphorylpropan-1-amine |

InChI |

InChI=1S/C9H22NO3P/c1-6-9(10)14(11,12-7(2)3)13-8(4)5/h7-9H,6,10H2,1-5H3 |

InChI Key |

IWEHRDLIFXICNR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(N)P(=O)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Molecular Structure and Stereochemical Characterization in Academic Research

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the successful synthesis and purity of Dipropan-2-yl (1-aminopropyl)phosphonate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl ester groups and the 1-aminopropyl chain. The two isopropyl groups are diastereotopic due to the adjacent chiral center, potentially leading to separate signals for their methine (CH) and methyl (CH₃) protons. mdpi.com The methine protons would appear as a complex multiplet, while the four methyl groups would likely present as a set of doublets. The protons of the propyl group (CH₂, CH₂, CH₃) and the crucial C-H proton adjacent to the phosphorus and nitrogen atoms would also exhibit characteristic chemical shifts and coupling patterns. researchgate.net

¹³C NMR: The carbon spectrum would confirm the presence of nine distinct carbon atoms in the structure. The chemical shifts would differentiate the methyl and methine carbons of the isopropyl groups from the carbons of the propyl chain. The carbon atom bonded directly to the phosphorus (α-carbon) would show a characteristic large coupling constant (¹JC-P). nih.gov

³¹P NMR: The phosphorus-31 NMR spectrum is particularly diagnostic for phosphonates. A single signal is expected, with a chemical shift (δ) typically in the range of δ 20-28 ppm for α-aminophosphonates, confirming the chemical environment of the phosphorus atom. mdpi.comresearchgate.net

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ³¹P | ~20–28 | Singlet (decoupled) | P=O |

| ¹H | ~4.5–4.7 | Multiplet | P-O-CH(CH₃)₂ |

| ¹H | ~2.8–3.2 | Multiplet | P-CH(NH₂)- |

| ¹H | ~1.2–1.4 | Doublet | P-O-CH(CH₃)₂ |

| ¹H | ~0.9–1.0 | Triplet | -CH₂-CH₃ |

| ¹³C | ~69–72 | Doublet (²JC-P) | P-O-CH(CH₃)₂ |

| ¹³C | ~50–55 | Doublet (¹JC-P) | P-CH(NH₂)- |

Note: The data in this table is hypothetical, based on characteristic values for the α-aminophosphonate class of compounds reported in scientific literature. mdpi.comresearchgate.netnih.gov

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺.

For this compound (C₉H₂₂NO₃P), the expected monoisotopic mass is 223.13 g/mol . Therefore, high-resolution mass spectrometry (HRMS) should detect a protonated ion at an m/z value of approximately 224.1383.

Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments provides further structural confirmation. For α-aminophosphonates, a characteristic fragmentation pathway involves the loss of the phosphite (B83602) group, leading to the formation of a corresponding iminium ion as a major fragment. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion Formula | Description | Calculated m/z |

|---|---|---|

| [C₉H₂₃NO₃P]⁺ | Protonated Molecular Ion [M+H]⁺ | 224.1383 |

| [C₉H₂₂NO₃PNa]⁺ | Sodium Adduct [M+Na]⁺ | 246.1202 |

| [C₃H₈N]⁺ | Fragment (Loss of Diisopropyl phosphite) | 58.0651 |

Note: The data in this table is calculated based on the chemical formula and fragmentation patterns discussed in the literature. mdpi.comnih.gov

Chiroptical Methods for Enantiomeric Purity Determination in Aminophosphonate Synthesis

The α-carbon atom in this compound, which is bonded to the amino group, the propyl group, and the phosphonate (B1237965) moiety, is a stereocenter. This means the compound exists as a pair of enantiomers (R and S forms). In academic research, especially when developing stereoselective syntheses, it is critical to determine the enantiomeric purity or enantiomeric excess (ee) of the product.

Crystallographic Investigations of this compound and its Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It also shows how molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonds.

While a specific crystal structure for this compound has not been identified in public databases, extensive crystallographic studies have been performed on closely related α-aminophosphonate derivatives. researchgate.netresearchgate.net These studies consistently show a distorted tetrahedral geometry around the central phosphorus atom. mdpi.com A key structural feature in the crystal packing of α-aminophosphonates is the formation of hydrogen bonds between the amino (N-H) group of one molecule and one of the phosphonate oxygen (P=O) atoms of a neighboring molecule, often leading to the formation of dimers or extended chain-like structures. researchgate.net

Table 3: Typical Crystallographic Bond Lengths in α-Aminophosphonate Derivatives

| Bond | Typical Length (Å) | Reference |

|---|---|---|

| P=O | ~1.47 | mdpi.com |

| P-O (ester) | ~1.57 | mdpi.com |

| P-C | ~1.82 | researchgate.net |

| N-H···O=P (H-bond) | ~3.02–3.13 | researchgate.net |

Note: This table presents typical data from crystallographic studies of related α-aminophosphonate compounds to illustrate expected values.

Biochemical and Enzymatic Research Perspectives

α-Aminophosphonates as Phosphate (B84403) Mimics: Theoretical and Mechanistic Framework

α-Aminophosphonates, including Dipropan-2-yl (1-aminopropyl)phosphonate, are recognized as structural analogues of α-amino acids, where a tetrahedral phosphonate (B1237965) group replaces the planar carboxyl group. nih.gov This substitution is critical because the tetrahedral geometry of the phosphonate functionality mimics the high-energy transition state of peptide bond hydrolysis. nih.gov This structural similarity allows α-aminophosphonates to be recognized by enzymes and receptors as false substrates or inhibitors. nih.gov The difference in the geometric and electronic properties between the phosphonate and carboxyl groups—specifically the tetrahedral versus planar arrangement and differing acidity and steric bulk—underpins their biological activity. nih.gov The carbon-phosphorus (C-P) bond in phosphonates also offers greater metabolic stability compared to the oxygen-phosphorus (O-P) bond in phosphates, as enzymes that typically cleave phosphate bonds may not be as effective against the C-P linkage. nih.gov

Enzyme Inhibition Studies: Mechanistic Insights

The primary mechanism through which α-aminophosphonates exert their biological effects is through enzyme inhibition. mdpi.com Their ability to mimic transition states makes them potent inhibitors of various enzymes, particularly those involved in amino acid metabolism.

A significant area of research has been the interaction of α-aminophosphonates with pyridoxal (B1214274) phosphate (PLP)-dependent enzymes, such as alanine (B10760859) racemase. Alanine racemase is crucial for bacterial cell wall synthesis as it catalyzes the conversion of L-alanine to D-alanine. Research on analogues like (1-amino-2-propenyl)phosphonic acid has demonstrated strong inhibition of alanine racemases from various bacterial species. nih.gov The inhibitory mechanism often involves the formation of a stable external aldimine with the PLP cofactor in the enzyme's active site. This complex can render the catalytic residues unavailable for the normal enzymatic reaction, leading to potent inactivation of the enzyme.

Beyond racemases, α-aminophosphonates have been shown to inhibit other enzymes that utilize phosphate-containing substrates, such as ligases. For instance, (1-amino-2-propenyl)phosphonic acid has been identified as an inhibitor of D-alanine:D-alanine ligase, another key enzyme in bacterial cell wall biosynthesis. nih.gov The inhibition of such enzymes disrupts essential metabolic pathways. The structural analogy to the tetrahedral transition state of peptide bond formation is a key factor in their inhibitory action against these types of enzymes.

Modulation of Receptor Activity and Ligand Binding in In Vitro Systems

The structural similarity of α-aminophosphonates to α-amino acids also allows them to interact with various receptors in biological systems. nih.gov In vitro binding assays are crucial tools to study these interactions, allowing for the determination of binding affinities (like Kd and IC50 values) and providing insights into the potential pharmacological effects of these compounds. nih.gov For example, α-aminophosphonate derivatives have been investigated for their ability to modulate the activity of various receptors, including those in the central nervous system. While specific data on this compound is limited, the broader class of α-aminophosphonates has shown potential in modulating receptor function, which can lead to various biological activities, including antiviral and antitumor effects. frontiersin.orgmdpi.com The interaction with receptors is often specific, depending on the structure of the α-aminophosphonate and the receptor's binding site.

Mechanisms of Ester Cleavage and Activation in Biochemical Milieu for Research Applications

The ester groups of compounds like this compound play a crucial role in their delivery and activation within a biological system. These ester groups can be cleaved to release the active phosphonic acid form of the molecule.

Dialkyl esters of phosphonates, such as the diisopropyl ester of this compound, are generally quite stable in mammalian systems. nih.gov However, the ester groups can be susceptible to cleavage by non-specific esterases present in cells and blood. nih.gov This enzymatic hydrolysis is a key activation step, converting the more membrane-permeable ester prodrug into the biologically active, charged phosphonic acid. The rate of this hydrolysis can be influenced by the nature of the alkyl groups. The mechanism typically involves an initial enzymatic cleavage of one ester group, which can be followed by further enzymatic or chemical hydrolysis to release the free phosphonic acid. This process is fundamental for the application of phosphonate esters in biochemical research, as it allows for the controlled release of the active inhibitor within a cellular environment.

Non-Enzymatic Degradation Pathways and Stability in Aqueous Research Media

The stability of organophosphorus compounds, particularly phosphonate esters like this compound, in aqueous research media is a critical factor for the design and interpretation of biochemical and toxicological studies. Non-enzymatic degradation, primarily through hydrolysis, is a key pathway that influences the compound's integrity and concentration over the course of an experiment. The degradation process is significantly affected by the physicochemical properties of the medium, such as pH and temperature.

Phosphonate esters are characterized by a stable phosphorus-carbon (P-C) bond; however, the ester linkages (P-O-C) are susceptible to cleavage. wikipedia.org The non-enzymatic degradation of these compounds in aqueous solutions is predominantly governed by hydrolysis, which can occur under both acidic and basic conditions. wikipedia.orgnih.gov This process typically involves a nucleophilic attack on the phosphorus atom of the phosphonyl group. mdpi.com

The hydrolysis of phosphonate diesters like this compound is a stepwise process, yielding the monoester first, followed by the phosphonic acid. nih.gov The rate and outcome of this hydrolysis are dictated by several factors inherent to the research medium.

Influence of pH

The pH of the aqueous medium is a primary determinant of the stability of phosphonate esters. mdpi.com Both acid-catalyzed and base-catalyzed hydrolysis pathways are well-documented for this class of compounds.

Acidic Conditions: In acidic solutions, the hydrolysis of phosphonate esters is a common and often utilized procedure for their conversion to the corresponding phosphonic acids. nih.gov The reaction is typically facilitated by strong acids such as hydrochloric acid (HCl) or hydrobromic acid (HBr), often requiring elevated temperatures to proceed at a practical rate. nih.gov For instance, the complete hydrolysis of a phosphinate ester was achieved using a mixture of concentrated HCl and water. nih.gov The mechanism under acidic conditions involves protonation of the phosphonyl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water.

Alkaline Conditions: Under basic conditions, hydrolysis is promoted by the hydroxide (B78521) ion (OH⁻), a potent nucleophile. The reaction can be slow at ambient temperatures but is significantly accelerated at higher temperatures. nih.gov However, elevated temperatures in alkaline solutions can be harsh and may lead to unintended side reactions or degradation of sensitive substrates. nih.gov The steric hindrance around the phosphorus center can have a more pronounced effect on the rate of alkaline hydrolysis compared to the hydrolysis of carboxylic esters. nih.gov

| pH Condition | Expected Relative Stability of Ester Linkage | Primary Hydrolytic Species |

| Strongly Acidic (pH < 3) | Low | H₃O⁺ |

| Weakly Acidic (pH 3-6) | Moderate to High | H₂O |

| Neutral (pH ~7) | High | H₂O |

| Weakly Alkaline (pH 8-10) | Moderate | OH⁻ |

| Strongly Alkaline (pH > 10) | Low | OH⁻ |

Table 1: Illustrative pH-Dependent Stability Profile for Phosphonate Esters in Aqueous Media.

Influence of Temperature

Temperature is another critical factor influencing the rate of non-enzymatic degradation. As with most chemical reactions, an increase in temperature generally accelerates the rate of hydrolysis. Research on various phosphonate esters has shown that reactions that are impractically slow at room temperature can be driven to completion by heating. nih.gov For example, acidic hydrolysis of phosphonates is often conducted at reflux temperatures. nih.gov Therefore, in research settings, maintaining a consistent and controlled temperature is essential for ensuring the stability of this compound in aqueous media throughout an experiment.

Degradation Products

The primary non-enzymatic degradation pathway for this compound in aqueous media is hydrolysis of the two ester bonds. This process is expected to occur sequentially. The first hydrolysis step would cleave one of the propan-2-ol (isopropyl alcohol) groups, resulting in the formation of the corresponding monoester, propan-2-yl (1-aminopropyl)phosphonic acid. Subsequent hydrolysis of the remaining ester linkage would yield the final degradation product, (1-aminopropyl)phosphonic acid.

The central P-C bond is known to be significantly more resistant to cleavage than the P-O-C ester bonds and typically remains intact under standard aqueous conditions. wikipedia.org Cleavage of the P-C bond requires aggressive chemical conditions not typically found in standard research media. wikipedia.org

The expected degradation pathway is summarized in the following table:

| Compound Name | Structure | Role in Degradation Pathway |

| This compound | C₉H₂₂NO₃P | Parent Compound |

| Propan-2-yl (1-aminopropyl)phosphonic acid | C₆H₁₆NO₃P | Intermediate Degradation Product |

| (1-Aminopropyl)phosphonic acid | C₃H₁₀NO₃P | Final Hydrolysis Product |

| Propan-2-ol | C₃H₈O | Byproduct of Hydrolysis |

Table 2: Expected Non-Enzymatic Degradation Products of this compound in Aqueous Media.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of the Phosphonate (B1237965) Ester Group on Biochemical Interaction

The nature of the ester groups (R in (RO)₂P(O)-) on the phosphorus atom is a critical determinant of the compound's biological profile, directly modulating its reactivity, selectivity, and pharmacokinetic properties.

Research across various α-aminophosphonate derivatives demonstrates that altering the phosphonate ester from diisopropyl to other alkyl or aryl groups significantly impacts biological efficacy. The size, lipophilicity, and electronic nature of the ester substituent fine-tune the interaction with target enzymes.

For instance, in studies of phosphonate analogues as lipase (B570770) inhibitors, compounds with smaller methyl ester groups showed higher reactivity compared to those with longer octyl chains. nih.gov Conversely, in the context of serine protease inhibition, bulky diphenyl phosphonates have proven to be effective irreversible inhibitors. nih.gov A comparative study on cardioprotective phosphonate derivatives found that both diethyl and diisopropyl esters were highly protective in an ischemic model, indicating that for some targets, a degree of steric bulk is well-tolerated or even beneficial. nih.gov The antimicrobial activity of α-aminophosphonates is also sensitive to the nature of the alkoxy groups, with variations in these substituents leading to different minimum inhibitory concentrations (MIC) against pathogenic E. coli strains. researchgate.net This highlights that the optimal ester for biological activity is highly dependent on the specific topology and chemical environment of the target enzyme's active site.

Interactive Table 1: Comparative Efficacy of Phosphonate Esters in Biological Systems

| Ester Group | Target/System | Observed Activity | Reference |

|---|---|---|---|

| Diisopropyl | Cardioprotection (Ischemic Model) | Highly protective | nih.gov |

| Diethyl | Cardioprotection (Ischemic Model) | Highly protective | nih.gov |

| Diphenyl | Dipeptidyl Peptidase II (DPP II) | Potent, selective inhibition | nih.gov |

| Methyl | Lipase (from Fusarium solani) | Higher reactivity than octyl ester | nih.gov |

| Octyl | Lipase (from Fusarium solani) | Lower reactivity than methyl ester | nih.gov |

| Various Alkoxy | E. coli | Antimicrobial activity is dependent on the specific group | researchgate.net |

The phosphonate ester group is a primary driver of the molecule's lipophilicity, which in turn governs its solubility and ability to cross biological membranes. nih.gov The transition from smaller, more polar esters (e.g., dimethyl) to larger, bulkier ones (e.g., diisopropyl) generally increases lipophilicity and decreases aqueous solubility. This was clearly demonstrated in a study where the diethyl ester of a phosphonate analogue had an aqueous solubility of 60 mM, while the corresponding diisopropyl ester was significantly less soluble at 7.25 mM. nih.gov

This trade-off is critical for bioavailability. While increased lipophilicity can enhance membrane permeability, excessively low aqueous solubility can hinder formulation and absorption. nih.govnih.gov The permeability of aminophosphonates is often evaluated using in vitro models like the Caco-2 cell permeability assay, which simulates the human intestinal epithelium. nih.govenamine.net In these assays, the apparent permeability coefficient (Papp) is measured. Certain α-aminophosphonates have been shown to increase the membrane permeability of other molecules, suggesting their utility in drug delivery. taylorandfrancis.com The choice of the diisopropyl ester, therefore, represents a balance, providing sufficient lipophilicity to facilitate passive diffusion across cell membranes without rendering the compound completely insoluble.

Interactive Table 2: Influence of Phosphonate Esters on Physicochemical Properties

| Ester Group | Aqueous Solubility | General Lipophilicity (logP) | Expected Membrane Permeability | Reference |

|---|---|---|---|---|

| Diethyl | 60 mM | Lower | Moderate | nih.gov |

| Diisopropyl | 7.25 mM | Higher | High | nih.gov |

| Diphenyl | Very Low | Very High | High (if soluble) | nih.gov |

| Dimethyl | High | Low | Low |

Role of the α-Amino Group in Molecular Recognition and Binding Specificity

The α-amino group is fundamental to the function of aminophosphonates as mimics of amino acids. nih.gov This group participates in crucial intermolecular interactions within enzyme active sites, including hydrogen bonding and electrostatic interactions, which anchor the inhibitor and determine its binding specificity. researchgate.netnih.gov

In its protonated form (R-NH₃⁺), the amino group can form strong ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in an enzyme's binding pocket. Furthermore, studies combining NMR and X-ray crystallography have revealed the presence of intramolecular hydrogen bonds between the protonated amino group and one of the oxygen atoms of the phosphonate moiety (⁺NH₂···O=P). nih.govresearchgate.net This interaction influences the molecule's conformational preferences and the pKa of the amino group, which in turn affects its binding properties at physiological pH. researchgate.net Molecular docking studies of aminophosphonate inhibitors with acetylcholinesterase (AChE) have shown that the aminophosphonate moiety can bind to both the peripheral anionic site and the catalytic anionic site of the enzyme, underscoring the importance of this charged group in guiding the molecule to its target. nih.gov

Stereochemical Effects on Binding Affinity and Selectivity in Enzyme Systems

Dipropan-2-yl (1-aminopropyl)phosphonate possesses two chiral centers: the α-carbon and the phosphorus atom. The specific stereochemistry at these centers can have a profound impact on biological activity, as enzymes are chiral catalysts and often exhibit high stereoselectivity toward their substrates and inhibitors. researchgate.netnih.gov

It is well-established that the biological activity of α-aminophosphonates is dependent on the absolute configuration of the α-carbon. nih.govresearchgate.net For example, research on phospholeucine, a phosphonate analogue of leucine (B10760876), showed that the (R)-enantiomer is a significantly more potent inhibitor of leucine aminopeptidase (B13392206) than the (S)-enantiomer. researchgate.net

The phosphorus atom, being tetrahedral and bearing four different substituents (in the case of mixed esters or when bound to the enzyme), is also a stereocenter. This P-chirality can be even more critical for binding affinity than the C-chirality. In studies with lipase inhibitors, the difference in reactivity between the faster- and slower-reacting phosphorus isomers was as high as 250-fold. nih.gov This demonstrates that the precise spatial arrangement of the ester groups relative to the rest of the molecule is vital for optimal alignment within the enzyme's active site.

Interactive Table 3: Effect of Stereochemistry on Aminophosphonate Activity

| Compound/Analogue | Stereocenter | Isomer Comparison | Effect on Activity | Reference |

|---|---|---|---|---|

| Phospholeucine | α-Carbon | (R) vs. (S) | (R)-isomer is a more potent inhibitor of leucine aminopeptidase. | researchgate.net |

| Alaphosphalin | α-Carbon | (S,R) vs. other diastereoisomers | (S,R)-isomer shows higher antibacterial activity. | researchgate.net |

| Lipase Inhibitors | Phosphorus | Faster-reacting vs. Slower-reacting isomers | Up to a 250-fold difference in enzyme inactivation rate. | nih.gov |

Conformational Analysis and its Correlation with Biochemical Activity

The three-dimensional conformation of this compound dictates how its functional groups are presented to a biological target. Conformational analysis, through techniques like X-ray crystallography and NMR spectroscopy, provides insights into bond lengths, bond angles, and dihedral angles that define the molecule's preferred shapes. researchgate.netnih.govmdpi.com

The phosphorus center in α-aminophosphonates adopts a distorted tetrahedral geometry. nih.govmdpi.com X-ray crystal structures of related diethylphosphonate derivatives show P=O bond lengths of approximately 1.47 Å, P-O single bond lengths around 1.57 Å, and a C-N bond length of about 1.45 Å. researchgate.netmdpi.com The conformation is also heavily influenced by the aforementioned intramolecular hydrogen bond between the amino and phosphonate groups, which restricts the rotation around the C-P and C-N bonds. nih.gov In cyclic aminophosphonate analogues, the C-P bond has been observed in both pseudo-axial and pseudo-equatorial orientations, demonstrating conformational flexibility that could allow the molecule to adapt to different enzyme active sites. nih.gov This inherent tetrahedral geometry is key to its function as a transition-state analogue inhibitor, as it mimics the high-energy intermediate of enzymatic catalysis, leading to tight and specific binding. researchgate.netresearchgate.net

Interactive Table 4: Representative Conformational Data for α-Aminophosphonate Structures

| Parameter | Typical Value | Method | Significance | Reference |

|---|---|---|---|---|

| P=O Bond Length | ~1.47 Å | X-ray Crystallography | Indicates double bond character. | mdpi.com |

| P-O(ester) Bond Length | ~1.57 Å | X-ray Crystallography | Standard single bond length. | mdpi.com |

| Cα-N Bond Length | ~1.45 Å | X-ray Crystallography | Typical C-N single bond. | researchgate.net |

| O=P-O Angle | ~115° | X-ray Crystallography | Part of the distorted tetrahedral geometry. | mdpi.com |

| O-P-C Angle | ~101-106° | X-ray Crystallography | Part of the distorted tetrahedral geometry. | mdpi.com |

| C-P Bond Orientation | Pseudo-axial or Pseudo-equatorial | X-ray Crystallography | Indicates conformational flexibility in cyclic systems. | nih.gov |

Computational and Theoretical Studies on Dipropan 2 Yl 1 Aminopropyl Phosphonate

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of aminophosphonates with their biological targets, which are often enzymes. waocp.comku.ac.ae These methods provide a detailed view of the binding process at an atomic level.

Molecular docking predicts the preferred orientation of a ligand (in this case, Dipropan-2-yl (1-aminopropyl)phosphonate) when it binds to a receptor, such as the active site of an enzyme. This allows for the identification of key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, studies on aminophosphonate inhibitors of metallo-β-lactamases have utilized computational docking to understand their binding modes. rsc.org

Following docking, MD simulations can be employed to study the dynamic behavior of the enzyme-inhibitor complex over time. researchgate.net These simulations provide insights into the conformational changes that may occur upon binding and the stability of the interactions. MD simulations have been used to investigate the physicochemical properties of α-aminophosphonate analogs and their behavior in different environments. waocp.com

Prediction of Binding Modes and Interaction Energies in Enzyme-Inhibitor Complexes

A significant application of computational chemistry in the study of aminophosphonates is the prediction of their binding modes and the calculation of interaction energies within enzyme-inhibitor complexes. tandfonline.comresearchgate.net Aminophosphonates are often designed as transition-state analogs, mimicking the tetrahedral intermediate of peptide bond hydrolysis, which makes them potent inhibitors of proteases. researchgate.net

Computational methods can predict how the phosphonate (B1237965) group interacts with key residues in the enzyme's active site. For example, the oxygen atoms of the phosphonate can coordinate with metal ions (like zinc in metalloproteases) or form strong hydrogen bonds with amino acid residues. tandfonline.com The amino group and other substituents on the aminophosphonate also contribute to the binding affinity and specificity through various non-covalent interactions.

The interaction energy, which quantifies the strength of the binding between the inhibitor and the enzyme, can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations can help in ranking potential inhibitors and understanding the driving forces behind the binding process.

Table 2: Illustrative Interaction Energies for an Aminophosphonate-Enzyme Complex

| Energy Component | Description | Illustrative Value (kcal/mol) |

| Van der Waals Energy | Contribution from van der Waals forces | -45.5 |

| Electrostatic Energy | Contribution from electrostatic interactions | -30.2 |

| Polar Solvation Energy | Energy required to desolvate polar surfaces | +35.8 |

| Non-polar Solvation Energy | Energy contribution from non-polar interactions | -5.1 |

| Binding Free Energy (ΔGbind) | Overall binding affinity | -45.0 |

Note: The values in this table are for illustrative purposes and represent typical components of binding free energy calculations for a generic aminophosphonate inhibitor.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Aminophosphonates

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For aminophosphonates, QSAR models can be developed to predict their inhibitory potency against a specific enzyme or their broader biological effects. nih.govnih.gov

In a typical QSAR study, a set of aminophosphonate derivatives with known biological activities is used as a training set. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested aminophosphonate compounds, thereby accelerating the drug discovery process. nih.gov For instance, a QSAR model for anti-inflammatory α-aminophosphonates revealed that molecular shape and the location of the HOMO are important for activity. nih.gov

Derivatization and Analog Development for Chemical Biology Probes

Modifications at the Amino Group: Amidation, Alkylation, and Protecting Group Strategies

The primary amino group of Dipropan-2-yl (1-aminopropyl)phosphonate is a key nucleophilic handle for a variety of chemical transformations, including acylation, alkylation, and the strategic use of protecting groups.

Amidation: The amino group can be readily acylated to form amides. This is a common strategy for introducing new functional groups or for incorporating the aminophosphonate into a peptide-like structure. The reaction typically involves treating the aminophosphonate with an acyl chloride or a carboxylic acid activated with a coupling agent. This process, known as N-acylation, is fundamental in the synthesis of phosphonopeptides. nih.gov

Alkylation: Direct alkylation of the primary amine can be achieved but may lead to mixtures of mono- and di-alkylated products. A more controlled approach involves reductive amination, where the aminophosphonate is reacted with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of quaternary α-aminophosphonates, a modern metal-free approach involves the deoxygenative nucleophilic phosphonation and subsequent electrophilic alkylation of secondary amides. acs.org

Protecting Group Strategies: In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group. libretexts.org Carbamate-based protecting groups are widely used for this purpose. The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of conditions but can be removed with acid. youtube.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is another common choice, particularly in solid-phase peptide synthesis, and it is removed under basic conditions. researchgate.net The use of such orthogonal protecting groups allows for selective deprotection and reaction at different sites within a complex molecule. organic-chemistry.org

| Modification Type | Reagents/Strategy | Purpose | Reference |

|---|---|---|---|

| Amidation | Acyl chlorides, activated carboxylic acids | Introduce functional groups, peptide synthesis | nih.gov |

| Alkylation | Reductive amination, deoxygenative phosphonation/alkylation of amides | Introduce alkyl substituents, create quaternary centers | acs.org |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., DMAP) | Acid-labile protection of the amino group | youtube.com |

| Fmoc Protection | Fmoc-Cl, Fmoc-OSu | Base-labile protection of the amino group | researchgate.net |

Chemical Transformation of the Phosphonate (B1237965) Moiety for Research Conjugation

The diisopropyl phosphonate ester itself can be chemically transformed to facilitate conjugation to other molecules or surfaces. The stability of the phosphonate bond is a key feature, as it is generally more resistant to hydrolysis than a phosphate (B84403) ester bond. wikipedia.org

A primary strategy for activating the phosphonate for conjugation is its conversion to a more reactive species, such as a phosphonochloridate. This can be achieved by first hydrolyzing one of the isopropyl ester groups to create a phosphonic acid monoester, followed by treatment with a chlorinating agent like oxalyl chloride or thionyl chloride. mdpi.comnih.gov Alternatively, direct conversion of the diester to the phosphonochloridate can be accomplished using reagents like phosphorus pentachloride. nih.gov The resulting phosphonochloridate is a potent electrophile that readily reacts with nucleophiles such as amines or alcohols to form phosphonamidates or new phosphonate esters, respectively. This method is a cornerstone for synthesizing phosphonopeptides containing a phosphonamidate linkage. nih.gov

Another approach involves the complete hydrolysis of both isopropyl esters to yield the free (1-aminopropyl)phosphonic acid. sigmaaldrich.com This is typically done under harsh acidic conditions (e.g., refluxing concentrated HCl or HBr). nih.gov The resulting phosphonic acid can then be coupled to hydroxyl groups on surfaces like metal oxides, forming stable M-O-P linkages for immobilization or functionalization of materials. researchgate.net

| Transformation | Key Reagents | Resulting Intermediate | Application | Reference |

|---|---|---|---|---|

| Conversion to Phosphonochloridate | PCl₅ or Oxalyl Chloride | Alkyl N-protected aminoalkylphosphonochloridate | Synthesis of phosphonamidates and mixed esters | mdpi.comnih.gov |

| Full Hydrolysis | Concentrated HCl or HBr, reflux | (1-aminopropyl)phosphonic acid | Coupling to surfaces, ligand development | nih.govresearchgate.net |

Synthesis of Conformationally Restricted Analogs of (1-aminopropyl)phosphonate

To study structure-activity relationships, it is often desirable to synthesize analogs of (1-aminopropyl)phosphonate where the conformational flexibility is reduced. This is achieved by incorporating the molecule's backbone into a cyclic system.

One powerful method for creating such constraints is ring-closing metathesis (RCM). nih.gov This involves synthesizing a precursor containing two terminal alkenes, which can then be cyclized using a Grubbs catalyst. For example, by starting with a suitable phosphonate building block, one can introduce alkenyl chains that are then closed to form five, six, or seven-membered rings containing the aminophosphonate structure.

Another strategy is intramolecular cyclopropanation. This involves creating a diazo compound from a precursor phosphonate, which then undergoes rhodium-catalyzed intramolecular C-H insertion or cyclopropanation to form a bicyclic or constrained monocyclic system. nih.gov Furthermore, alkylation-cyclization reactions of iminophosphoglycinates with alkyl dihalides can be used to generate various known and new cyclic α-aminophosphonates. researchgate.net These rigid analogs are invaluable tools for probing the specific conformations required for biological activity.

Incorporation into Peptidomimetic and Oligomer Structures for Biochemical Research

Aminophosphonates are widely used as mimics of amino acids in the synthesis of peptidomimetics. nih.gov Their tetrahedral phosphonate group is thought to mimic the transition state of peptide bond hydrolysis, making them effective enzyme inhibitors. This compound can be incorporated into a peptide chain to replace a natural amino acid, such as alanine (B10760859) or valine, depending on the stereochemistry.

The synthesis of these "phosphonopeptides" typically involves coupling an N-protected aminophosphonate with an amino acid ester. nih.govnih.gov A common method utilizes the phosphonochloridate intermediate described earlier, which reacts with the amino group of the adjacent amino acid to form a phosphonamidate bond (P-N). nih.gov Alternatively, standard peptide coupling reagents like isobutyl chloroformate can be used to form a conventional amide bond (C-N) between the amino group of the aminophosphonate and the carboxyl group of an incoming amino acid. nih.gov This versatility allows for the creation of diverse oligomeric structures where the nature and position of the phosphonate linkage can be precisely controlled for biochemical investigations.

Analytical Methodologies for Academic Research and Quality Control

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of chromatographic analysis for compounds like Dipropan-2-yl (1-aminopropyl)phosphonate. They are extensively used for determining the purity of synthesized batches and for isolating the compound from reaction mixtures or complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds, a category to which many aminophosphonates belong. For the analysis of N-(O,O-diisopropyl) phosphoryl amino acids, which are structurally analogous to this compound, a practical method has been developed using an amino (NH2) column. researchgate.net This approach is well-suited for separating polar compounds.

A typical HPLC method for related aminophosphonates involves a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as 10 mM ammonium (B1175870) acetate, at a controlled pH. researchgate.net The retention of these compounds is influenced by their polarity, with a good correlation often observed between the logarithm of the partition coefficient (Log P) and the logarithm of the retention factor (log k'). researchgate.net This relationship allows for the prediction of chromatographic behavior based on the compound's physicochemical properties. For preparative applications, where the goal is to isolate the pure compound, column chromatography using silica (B1680970) gel is a common practice. nih.govmdpi.com

Table 1: Illustrative HPLC Conditions for the Analysis of Diisopropyl Aminophosphonates

| Parameter | Condition | Reference |

| Column | Amino (NH2) Column (e.g., 150 mm x 4.6 mm i.d.) | researchgate.net |

| Mobile Phase | Acetonitrile/10 mM Ammonium Acetate (e.g., 10:90, v/v) | researchgate.net |

| pH | 7.5 | researchgate.net |

| Flow Rate | 0.8 mL/min | researchgate.net |

| Detection | UV/ESI-MS | researchgate.net |

Gas Chromatography (GC)

GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the polar nature of the amino and phosphonate (B1237965) groups, direct analysis of this compound by GC is challenging as it can lead to poor peak shape and decomposition in the injector. thermofisher.com Therefore, a derivatization step is typically required to increase the volatility and thermal stability of the analyte. thermofisher.comsigmaaldrich.com

A common derivatization strategy for amino acids and related compounds is silylation. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the amino group with nonpolar silyl (B83357) groups. thermofisher.comsigmaaldrich.com The resulting derivatives are more volatile and less prone to adsorption on the GC column, leading to improved chromatographic performance. sigmaaldrich.com For instance, amino acids can be derivatized by heating with MTBSTFA in a suitable solvent like acetonitrile, followed by GC-MS analysis. sigmaaldrich.com

Another derivatization approach involves a two-step process where the carboxylic acid (or in this case, phosphonic acid) is first esterified, followed by acylation of the amino group. nih.gov For example, a single-step procedure using acetic acid and trimethyl orthoacetate can be employed for the simultaneous esterification and acetylation of pesticides containing both phosphoric and amino acid groups. researchgate.net

The separation of the derivatized aminophosphonate is typically achieved on a low to mid-polarity capillary column, such as a 5% phenyl methylpolysiloxane column. thermofisher.com

Table 2: Typical GC Derivatization and Analysis Parameters for Amino-Containing Compounds

| Parameter | Condition | Reference |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | sigmaaldrich.com |

| Reaction Conditions | Heating at 100 °C in acetonitrile | sigmaaldrich.com |

| GC Column | SLB™-5ms (20 m x 0.18 mm I.D. x 0.18 µm) | sigmaaldrich.com |

| Carrier Gas | Helium | mdpi.com |

| Injector Temperature | 200 °C | mdpi.com |

| Detection | Mass Spectrometry (MS) | mdpi.comnih.gov |

Advanced Hyphenated Techniques (e.g., LC-MS/MS for In Vitro Metabolic Studies)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for studying the in vitro metabolism of drug candidates and other xenobiotics. springernature.com This technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for identifying and quantifying metabolites in complex biological matrices. springernature.com

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo clearance of a compound. mercell.com These assays typically involve incubating the test compound, such as this compound, with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s. nih.govmdpi.com The reaction is initiated by the addition of a cofactor such as NADPH. mercell.com Aliquots are taken at various time points, and the reaction is quenched, often with a solvent like acetonitrile. mercell.com

The concentration of the remaining parent compound is then quantified by LC-MS/MS. mercell.com By plotting the natural logarithm of the percentage of the remaining parent compound against time, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated. researchgate.net These parameters provide an indication of how rapidly the compound is metabolized. nih.gov

LC-MS/MS is also instrumental in metabolite identification. By comparing the mass spectra of the samples from the metabolic assay with a control, novel metabolites can be detected. High-resolution mass spectrometry (HRMS) is particularly valuable in this context as it provides accurate mass measurements, which can be used to determine the elemental composition of the metabolites and propose their structures.

For aminophosphonates, which are highly polar, sample clean-up procedures may be necessary before LC-MS analysis, especially when dealing with complex matrices. researchgate.netnih.gov Cation exchange resins can be effective in removing interfering cations. researchgate.net

Phosphonate-Specific Detection Methods in Complex Research Matrices

While chromatographic techniques coupled with standard detectors are widely used, specific detection methods can offer enhanced selectivity for phosphonates in complex research environments.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a non-destructive analytical technique that provides detailed structural information about phosphorus-containing compounds. wikipedia.org Since the ³¹P nucleus has a natural abundance of 100% and a spin of ½, it is a highly sensitive nucleus for NMR spectroscopy. wikipedia.org The chemical shift of the phosphorus atom is highly dependent on its chemical environment, including the nature of the substituents on the phosphorus atom and the bond angles. slideshare.net This makes ³¹P NMR an excellent tool for characterizing phosphonates and their derivatives. nih.govnih.gov

In a typical ¹H-decoupled ³¹P NMR spectrum, each unique phosphorus atom in a molecule will give rise to a single peak, simplifying the spectrum. huji.ac.il The chemical shifts are typically referenced to an external standard of 85% phosphoric acid. wikipedia.org For dialkyl phosphonates, the ³¹P NMR signal appears in a characteristic region, and any modifications to the molecule will result in a predictable shift in the signal's position. This technique is invaluable for confirming the structure of synthesized this compound and for identifying phosphorus-containing impurities. It can also be used to monitor the progress of reactions involving phosphonates.

Future Research Directions and Unexplored Avenues in Aminophosphonate Chemistry

Exploration of Novel Enzyme Targets for Aminophosphonate Inhibitors

Aminophosphonates have established themselves as potent inhibitors of a variety of enzymes, a property attributed to their ability to mimic the tetrahedral transition state of peptide bond hydrolysis. nih.gov Future research will undoubtedly focus on expanding the repertoire of enzyme targets for these versatile molecules.

A significant area of interest lies in combating antimicrobial resistance. Researchers have successfully designed and synthesized α-aminophosphonate-based inhibitors targeting metallo-β-lactamases like NDM-1 and VIM-2, which are responsible for bacterial resistance to β-lactam antibiotics. nih.gov Some of these novel inhibitors have demonstrated inhibitory activities in the low micromolar range. nih.gov Further exploration could involve screening Dipropan-2-yl (1-aminopropyl)phosphonate and its analogs against a broader spectrum of bacterial and fungal enzymes essential for pathogen survival. For instance, DNA gyrase and topoisomerase IV have been identified as potential targets for other aminophosphonate derivatives. researchgate.net

Another promising avenue is the development of inhibitors for enzymes implicated in neurodegenerative diseases. Aminophosphonates have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. proquest.com While some (aminomethyl)benzylphosphonates have shown potent inhibition of AChE, future studies could investigate the efficacy of simpler alkyl aminophosphonates like this compound. proquest.com

The family of protein tyrosine phosphatases (PTPs), which are crucial in signal transduction pathways and implicated in diseases like cancer and diabetes, represent another class of promising targets. nih.gov The design of selective aminophosphonate-based inhibitors for specific PTPs could lead to novel therapeutic strategies.

| Enzyme Target | Therapeutic Area | Example Inhibitor Class | Reported IC50 Range |

| Metallo-β-lactamases (NDM-1, VIM-2) | Antibacterial | α-Aminophosphonates | 4.1–506 μM nih.gov |

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | (Aminomethyl)benzylphosphonates | 1.215 µM proquest.com |

| Protein Tyrosine Phosphatases (PTPs) | Cancer, Diabetes | Diaryl α-aminophosphonates | Not broadly reported |

| DNA Gyrase | Antibacterial | Quinolone-bearing α-aminophosphonates | 12.03 µM researchgate.net |

Development of Advanced Synthetic Routes for Complex Analog Structures

The synthesis of aminophosphonates is predominantly achieved through the Kabachnik-Fields reaction, a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). sci-hub.se While effective, future research will focus on developing more advanced and efficient synthetic methodologies to access structurally complex and diverse analogs of this compound.

One area of advancement is the use of novel catalysts to improve reaction yields, reduce reaction times, and enhance stereoselectivity. rsc.org Lipases, for example, have been employed as biocatalysts in the Kabachnik-Fields reaction, offering a greener alternative to traditional chemical catalysts. nih.gov The development of chiral catalysts is also crucial for the asymmetric synthesis of optically active aminophosphonates, which is often essential for their biological activity. organic-chemistry.org

Microwave-assisted synthesis is another promising approach that can significantly accelerate the synthesis of aminophosphonate derivatives. mdpi.com This technique, combined with solvent-free or green solvent systems, aligns with the principles of sustainable chemistry. tandfonline.com

Furthermore, the development of modular synthetic routes will enable the rapid generation of libraries of aminophosphonate analogs with diverse substituents. This will be invaluable for structure-activity relationship (SAR) studies and the optimization of lead compounds. For instance, a modular approach could be used to systematically vary the alkyl chain and the ester groups of the this compound scaffold to fine-tune its biological activity.

| Synthetic Method | Key Features | Potential Advantages |

| Catalytic Kabachnik-Fields Reaction | Use of novel catalysts (e.g., Lewis acids, organocatalysts) | Improved yields, shorter reaction times, enhanced selectivity. rsc.org |

| Biocatalysis | Employment of enzymes (e.g., lipases) as catalysts | Environmentally friendly, high selectivity, mild reaction conditions. nih.gov |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries | Production of enantiomerically pure compounds. organic-chemistry.org |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions | Rapid synthesis, improved yields, potential for solvent-free conditions. mdpi.com |

Design of Next-Generation Chemical Biology Probes Based on the this compound Scaffold

Chemical probes are essential tools for elucidating the function of proteins and other biomolecules in their native environment. The this compound scaffold provides an excellent starting point for the design of next-generation chemical biology probes.

By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, into the aminophosphonate structure, researchers can create activity-based probes (ABPs) to visualize and quantify the activity of specific enzymes in complex biological samples. nih.govnih.gov For example, an ABP based on this compound could be designed to target a specific serine protease, allowing for the study of its role in disease progression.

Furthermore, the development of photo-cross-linkable aminophosphonate probes could enable the identification of the binding partners of these compounds within the cell. Upon photoactivation, these probes would form a covalent bond with their target protein, allowing for its subsequent isolation and identification.

Another exciting avenue is the design of "smart" probes that only become active or fluorescent upon binding to their target enzyme. This could be achieved by incorporating environmentally sensitive fluorophores or quencher moieties into the probe design. Such probes would offer higher signal-to-noise ratios and allow for real-time monitoring of enzyme activity.

Integration of Computational and Experimental Approaches in Rational Design

The synergy between computational and experimental approaches is revolutionizing drug discovery and chemical biology. In the context of aminophosphonate research, integrating computational modeling with experimental validation will be crucial for the rational design of novel compounds with desired properties.

Molecular docking studies can be employed to predict the binding modes of this compound and its analogs within the active sites of target enzymes. nih.govrsc.org This information can guide the design of new derivatives with improved affinity and selectivity. For example, computational analysis of the binding of α-aminophosphonates to metallo-β-lactamases has provided insights into the key interactions that determine inhibitory potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of aminophosphonates with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

The integration of computational design with high-throughput experimental screening will create a powerful feedback loop for the rapid optimization of aminophosphonate-based inhibitors and probes. This iterative process of design, synthesis, and testing will undoubtedly accelerate the discovery of new chemical entities with significant therapeutic and research potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.